molecular formula C25H34O6 B1264314 Sterelactone D

Sterelactone D

Cat. No.: B1264314
M. Wt: 430.5 g/mol
InChI Key: ABOHZFYYFSYIOC-NBUHOVDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sterelactone D is a tetracyclic sesquiterpenoid belonging to the isolactarane class, isolated from the mycelial culture of Stereum sp. IBWF 01060 . Its structure, confirmed via 2D NMR, features a six-membered core ring system with oxygenated and aldehyde functional groups. These structural elements are critical for its bioactivity, particularly its role as a cross-linking agent due to the masked dialdehyde motif . This compound exhibits moderate antifungal activity against plant pathogens such as Magnaporthe grisea, Fusarium graminearum, and Phytophthora infestans. Additionally, it displays weak nematicidal activity against Caenorhabditis elegans (IC₅₀ = 100 µg mL⁻¹, 50% mortality) .

Properties

Molecular Formula

C25H34O6

Molecular Weight

430.5 g/mol

IUPAC Name

[(1S,4S,9S,12R)-2-formyl-12-hydroxy-5,5-dimethyl-10-oxo-11-oxatetracyclo[7.3.1.01,9.03,7]trideca-2,6-dien-4-yl] decanoate

InChI

InChI=1S/C25H34O6/c1-4-5-6-7-8-9-10-11-18(27)30-20-19-16(12-23(20,2)3)13-24-15-25(24,17(19)14-26)22(29)31-21(24)28/h12,14,20,22,29H,4-11,13,15H2,1-3H3/t20-,22-,24-,25-/m1/s1

InChI Key

ABOHZFYYFSYIOC-NBUHOVDFSA-N

Isomeric SMILES

CCCCCCCCCC(=O)O[C@@H]1C2=C([C@@]34C[C@]3(CC2=CC1(C)C)C(=O)O[C@H]4O)C=O

Canonical SMILES

CCCCCCCCCC(=O)OC1C2=C(C34CC3(CC2=CC1(C)C)C(=O)OC4O)C=O

Synonyms

sterelactone D

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural Analogues within the Sterelactone Family

Sterelactones A–D share a tetracyclic isolactarane skeleton but differ in ring size and substituents:

  • Sterelactone A : Five-membered ring, reduced antifungal potency compared to C and D .
  • Sterelactone B/C : Six-membered rings; Sterelactone C has an 8-carbon side chain, contributing to its superior antifungal activity .
  • Sterelactone D : Six-membered ring with aldehyde groups; weaker nematicidal activity than Sterelactone C but stronger than Stereumene B (see Table 1) .

Key Structural Determinants of Bioactivity :

  • Aldehyde groups : Enable cross-linking interactions with microbial proteins or nucleic acids.
  • Side chain length : Sterelactone C’s 8-carbon chain enhances membrane penetration, increasing antifungal efficacy .

Functional Analogues from Stereum Species

Drimane-Type Diterpenoids
  • Methoxylaricinolic acid (90) and Laricinolic acid (91): Isolated from S. ostrea, these diterpenoids inhibit lipid peroxidation in rat liver microsomes (IC₅₀ = 50 µg mL⁻¹) . Unlike this compound, their activity targets oxidative stress pathways rather than direct microbial growth inhibition.
Allyl-Containing Metabolites
  • Stereyne A (92) and Stereyne B (93): Novel metabolites from S. cf. hirsutum BCC 26597 with uncharacterized bioactivity . Their unsaturated allyl groups differ from this compound’s aldehyde-rich structure, suggesting divergent mechanisms.
Other Nematicidal Compounds
  • Stereumene B (95) : Exhibits weaker nematicidal activity (IC₅₀ = 200 µg mL⁻¹, 41.1% mortality) compared to this compound .

Polyketide-Derived Metabolites

  • Orsellinic acid (97) : A polyketide precursor from Stereum spp., biosynthetically distinct from this compound. It undergoes redox modifications but lacks significant antifungal or nematicidal activity .

Data Tables

Table 1. Bioactivity Comparison of this compound and Analogues

Compound Source Organism Target Bioactivity IC₅₀/EC₅₀ Key Structural Features
This compound Stereum sp. IBWF 01060 Antifungal, Nematicidal 100 µg mL⁻¹ Six-membered ring, aldehydes
Sterelactone C Stereum sp. IBWF 01060 Antifungal 10–20 µM Eight-carbon side chain
Stereumene B Stereum sp. YMF1.04183 Nematicidal 200 µg mL⁻¹ Linear terpene
Methoxylaricinolic acid S. ostrea Lipid peroxidation inhibition 50 µg mL⁻¹ Drimane skeleton, methoxy group
Orsellinic acid Stereum spp. Biosynthetic precursor N/A Polyketide-derived

Table 2. Structural Comparison

Compound Ring System Functional Groups Side Chain Length
This compound Tetracyclic Aldehydes, oxygenated rings 6 carbons
Sterelactone C Tetracyclic Aldehydes, oxygenated rings 8 carbons
Stereyne A Linear Allyl groups N/A
Methoxylaricinolic acid Bicyclic Methoxy, carboxylic acid N/A

Research Implications and Gaps

Mechanistic Insights : The role of this compound’s aldehydes in cross-linking microbial biomolecules warrants further enzymological studies .

Structure-Activity Optimization : Extending this compound’s side chain could enhance nematicidal potency, mirroring Sterelactone C’s antifungal superiority .

Ecological Relevance : The ecological role of this compound in Stereum spp. defense against nematodes or competing fungi remains unexplored .

Q & A

Q. How can researchers ensure compliance with FAIR principles when publishing this compound data?

  • Methodological Answer : Assign persistent identifiers (DOIs) to datasets via repositories like Zenodo. Use standardized metadata templates (e.g., ISA-Tab) to describe experimental conditions. Adopt machine-readable formats (e.g., .csv over PDF) for analytical results .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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